1-Amino-2-propanol

Descripción

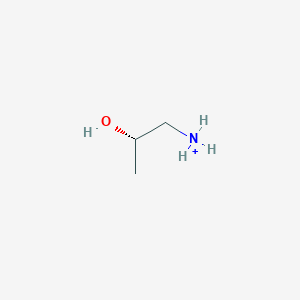

Structure

3D Structure

Propiedades

IUPAC Name |

1-aminopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKKHQJGJAFBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO, Array | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021764 | |

| Record name | 1-Amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monoisopropanolamine appears as a colorless liquid with a slight ammonia-like odor. Less dense than water and soluble in water. Flash point 165 °F. Corrosive to metals and tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in plastics, paints, cutting oils, and specialized cleaning compounds., Liquid, Colorless liquid; [ICSC] Mild odor of ammonia; [HSDB] Light yellow liquid with an ammonia-like odor; [MSDSonline], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to faint yellow liquid; Fishy aroma, A colorless liquid with a slight ammonia-like odor. | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Amino-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Amino-propan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Amino-2-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1581/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

313 to 316 °F at 758 mmHg (NTP, 1992), 159.46 °C @ 760 MM HG, 160.00 to 161.00 °C. @ 760.00 mm Hg, 159.5 °C, 313-316 °F | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Amino-propan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

171 °F (NTP, 1992), 76.6 °C, 171 °F (77 °C) (closed cup), 77 °C c.c., 171 °F | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Amino-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 67.6 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER, ALC, ETHER, ACETONE, BENZENE, CARBON TETRACHLORIDE., 1.00E+06 mg/L @ 25 °C (exp), Solubility in water: soluble, Soluble in water, Soluble (in ethanol) | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Amino-propan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Amino-2-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1581/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.961 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9611 @ 20 °C/4 °C, 0.96 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.970-0.976, 0.961 | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Amino-2-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1581/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.6 (AIR= 1), Relative vapor density (air = 1): 2.6, 2.6 | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2.59 mmHg (USCG, 1999), 0.47 [mmHg], 0.47 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.2, 2.59 mmHg | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Amino-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

LIQUID | |

CAS No. |

78-96-6 | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-1-Amino-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminopropan-2-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE40BY1BZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Amino-propan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

34.5 °F (NTP, 1992), 1.74 °C, 24.00 to 26.00 °C. @ 760.00 mm Hg, 1 °C, 34.5 °F | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Amino-propan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

Propylene oxide reacts with ammonia in a stepwise manner, where the primary amine intermediate can undergo further alkylation to form di- and tri-substituted amines. To favor monoalkylation, a 10–20-fold molar excess of ammonia is typically employed. The reaction proceeds as follows:

Side products like 1,2-bis(2-hydroxypropyl)amine are minimized by maintaining a high ammonia-to-oxide ratio (≥10:1) and temperatures below 40°C.

Laboratory-Scale Procedure

A standard protocol involves adding propylene oxide (128 g, 2.2 mol) to a stirred solution of aqueous ammonia (28–30% w/w) in a three-neck flask equipped with a reflux condenser. The mixture is maintained at 25–30°C for 10–12 hours, followed by neutralization with sulfuric acid to pH 6.5–7.0. Distillation under reduced pressure (60–80°C at 15 mmHg) yields 1-aminopropan-2-ol with a purity of 95–98% and a yield of 85–90%.

Enantioselective Synthesis Methods

Chiral 1-aminopropan-2-ol is critical for asymmetric catalysis and pharmaceutical applications. Two principal strategies are employed: (1) stereoselective synthesis using chiral auxiliaries and (2) kinetic resolution of racemic mixtures.

Asymmetric Epoxide Aminolysis

The patent CN111574384A describes a method for synthesizing enantiomerically pure (S)- or (R)-1-aminopropan-2-ol using sodium tert-butoxide and trifluoroacetamide. Key steps include:

-

Nucleophilic Opening of Epoxides : (S)-propylene oxide reacts with trifluoroacetamide in tetrahydrofuran (THF) at 0°C to form a trifluoroacetyl-protected intermediate.

-

Deprotection : Hydrolysis with hydrochloric acid yields the free amino alcohol.

Typical Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0°C → 35°C |

| Solvent | THF |

| Molar Ratio (Oxide:Amide) | 1:1.1 |

| Yield | 93% (S-enantiomer) |

| Optical Purity | 99% ee |

This method avoids racemization and achieves high enantiomeric excess (ee) by leveraging chiral propylene oxide precursors.

Resolution Using Chiral Splitting Agents

The patent US6316671B1 introduces N-tosyl-leucine (TOSLEU) as a resolving agent for separating 1-amino-alkan-2-ol enantiomers. The diastereomeric salt of (S)-TOSLEU and 1-aminopropan-2-ol is less soluble in ethanol, enabling crystallization-based purification.

Procedure :

-

Salt Formation : Racemic 1-aminopropan-2-ol is mixed with (S)-TOSLEU in ethanol (1:1 molar ratio).

-

Crystallization : The diastereomeric salt precipitates at 0°C and is filtered.

-

Liberation : Treatment with NaOH releases the (R)-enantiomer, while the (S)-enantiomer remains in the mother liquor.

Performance Metrics :

| Metric | Value |

|---|---|

| Enantiomeric Excess | 98% ee |

| Overall Yield | 73% |

Biosynthetic Pathways

In Pseudomonas species, 1-aminopropan-2-ol is synthesized via microbial metabolism of amino alcohols. The (R)-enantiomer is a precursor in cobalamin (vitamin B₁₂) biosynthesis.

Threonine-Phosphate Decarboxylase Pathway

Threonine is phosphorylated and decarboxylated to form (R)-1-aminopropan-2-ol phosphate, which is hydrolyzed to the free amino alcohol. This pathway highlights the compound’s role in natural cofactor synthesis.

Industrial and Laboratory Optimization

Solvent and Temperature Effects

Replacing water with polar aprotic solvents (e.g., DMSO) accelerates ammonolysis by stabilizing transition states. For example, DMSO increases reaction rates by 30% compared to aqueous systems.

Catalytic Approaches

Lewis acids like ZnCl₂ (5 mol%) enhance regioselectivity in epoxide ring-opening, reducing di-substituted amine formation to <5%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Enantiomeric Excess (ee) | Scalability |

|---|---|---|---|---|

| Ammonolysis | 85–90 | 95–98 | Racemic | Industrial |

| Asymmetric Aminolysis | 93 | 99 | 99% (S or R) | Laboratory |

| Biosynthesis | 60–70 | 90 | 100% (R) | Limited |

Análisis De Reacciones Químicas

Tipos de Reacciones: La Vitamina B12 y sus derivados, incluido el F-Loop, experimentan diversas reacciones químicas como:

Oxidación y Reducción: El ion cobalto en la Vitamina B12 puede existir en diferentes estados de oxidación, lo que le permite participar en reacciones redox.

Reacciones de Sustitución: El ligando unido al ion cobalto puede sustituirse por otros grupos, lo que da lugar a diferentes formas de la vitamina (por ejemplo, metilcobalamina, adenosilcobalamina).

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de Sustitución: Yoduro de metilo, cloruro de adenosilo.

Productos Principales:

Metilcobalamina: Se forma mediante la sustitución del ligando por un grupo metilo.

Adenosilcobalamina: Se forma mediante la sustitución del ligando por un grupo adenosilo.

Aplicaciones Científicas De Investigación

La Vitamina B12, incluido su F-Loop, tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como catalizador en diversas reacciones orgánicas debido a su capacidad para experimentar reacciones redox y de sustitución.

Biología: Esencial para la síntesis y regulación del ADN, así como para el correcto funcionamiento del sistema nervioso.

Medicina: Se utiliza para tratar la deficiencia de Vitamina B12, que puede provocar anemia perniciosa y trastornos neurológicos.

Industria: Se utiliza en la fortificación de alimentos y suplementos dietéticos

Mecanismo De Acción

El F-Loop de Vitamina B12 desempeña un papel crucial en el mecanismo de acción de la vitamina. El ion cobalto en el centro del anillo corrino puede formar y romper enlaces con diversos ligandos, lo que permite que la vitamina participe en reacciones enzimáticas. Estas reacciones son esenciales para la síntesis del ADN, el metabolismo de los ácidos grasos y los aminoácidos, y la producción de glóbulos rojos. El F-Loop ayuda a estabilizar la estructura de la vitamina y facilita su interacción con las enzimas .

Compuestos Similares:

Metilcobalamina: Una forma de Vitamina B12 con un grupo metilo unido al ion cobalto.

Adenosilcobalamina: Una forma de Vitamina B12 con un grupo adenosilo unido al ion cobalto.

Hidroxocobalamina: Una forma de Vitamina B12 con un grupo hidroxilo unido al ion cobalto

Singularidad: El F-Loop de Vitamina B12 es único en su capacidad para estabilizar el ion cobalto y facilitar su participación en una amplia gama de reacciones bioquímicas. Esto lo convierte en un componente esencial de la estructura y la función de la vitamina, lo que la diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Structural and Metabolic Differences

- Metabolic Pathways: Both 1-aminopropan-2-ol and ethanolamine undergo ATP-dependent phosphorylation by amino alcohol kinases, forming O-phosphate intermediates. However, ethanolamine metabolism produces acetaldehyde instead of propionaldehyde .

- Enzymatic Specificity: The kinase enzyme in Pseudomonas sp. acts on both compounds but shows higher activity toward 1-aminopropan-2-ol. Ethanolamine O-phosphate is processed at 10% the rate of its higher homologue by phospho-lyase enzymes .

- Applications: Ethanolamine is widely used in detergents, gas treatment, and pharmaceuticals, whereas 1-aminopropan-2-ol is favored in polymer chemistry due to its steric effects .

- Toxicity: Both compounds show positive QSAR predictions for respiratory sensitization, but ethanolamine has more extensive toxicity data .

L-Threonine

Functional Contrast

- Metabolic Roles: L-Threonine is an essential amino acid metabolized via threonine dehydrogenase to aminoacetone. While 1-aminopropan-2-ol dehydrogenase shares substrate overlap with threonine dehydrogenase, the latter is repressed by glucose and pyruvate, unlike the former .

- Enzyme Activity: Cell-free extracts of E. coli oxidize 1-aminopropan-2-ol to aminoacetone at 3.0 µmol/mg protein/min, faster than L-threonine under similar conditions .

Choline (HOCH₂CH₂N(CH₃)₃⁺)

Kinase and Phospho-Lyase Activity

- Substrate Preference: The kinase enzyme in Pseudomonas sp. has <10% activity toward choline compared to 1-aminopropan-2-ol .

- Metabolic Impact: Choline O-phosphate inhibits phospho-lyase activity for 1-aminopropan-2-ol O-phosphate, suggesting competitive interactions .

2-Aminopropan-1-ol and 2-Aminobutan-1-ol

Structural Analogs

- Phospholipid Synthesis: These analogs inhibit [¹⁴C]ethanolamine incorporation into phospholipids more effectively than 1-aminopropan-2-ol, indicating divergent metabolic roles .

Data Tables

Table 1: Key Enzymatic and Metabolic Properties

Actividad Biológica

1-Aminopropan-2-ol, also known as isopropanolamine or 2-hydroxypropylamine, is an organic compound classified under the category of amino alcohols. This compound has garnered attention due to its diverse biological activities and metabolic pathways, particularly in microbial systems. This article delves into the biological activity of 1-aminopropan-2-ol, emphasizing its metabolic processes, potential applications, and relevant case studies.

1-Aminopropan-2-ol has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Registry Number | 78-96-6 |

| Molecular Formula | C₃H₉NO |

| Molecular Weight | 75.11 g/mol |

| SMILES | CC(O)CN |

| InChI Key | HXKKHQJGJAFBHI-UHFFFAOYSA-N |

Metabolic Pathways

1-Aminopropan-2-ol is primarily metabolized by certain bacterial strains, notably Pseudomonas putida. Research indicates that this compound can be assimilated via its O-phosphates leading to the formation of propionaldehyde and propionate. The metabolic pathway involves several enzymatic reactions:

- Amino Alcohol Kinase Activity : This enzyme catalyzes the phosphorylation of 1-aminopropan-2-ol, producing its O-phosphate form. The optimal pH for this activity is around 7 to 9, with the enzyme showing higher activity towards both L- and D-isomers of 1-aminopropan-2-ol .

- Phospho-Lyase Reaction : Following phosphorylation, the O-phosphate is acted upon by a phospho-lyase that converts it into propionaldehyde. This reaction exhibits optimal activity at pH 8 .

- Aldehyde Dehydrogenase Activity : Enzymes responsible for oxidizing propionaldehyde to propionate have been characterized in Pseudomonas species, highlighting the compound's role in energy metabolism .

Antimicrobial Properties

Studies have shown that 1-amino-propan-2-ol possesses antimicrobial properties. It has been evaluated as a potential agent against various pathogens, demonstrating effectiveness in reducing bacterial load in specific environments. The compound's ability to inhibit microbial growth may be linked to its metabolic byproducts, such as propionic acid, which can exert inhibitory effects on certain bacteria .

Applications in Drug Design

Recent research has explored the use of 1-amino-propan-2-ol derivatives as potential HIV protease inhibitors. The structural modifications of this compound have led to the development of novel inhibitors that enhance binding affinity to HIV protease, showcasing its significance in antiviral drug design . The findings indicate that chiral versions of 1-amino-propan-2-ol can be utilized to improve therapeutic efficacy against HIV.

Microbial Metabolism Studies

A key study conducted on Pseudomonas putida demonstrated that this bacterium could utilize both stereoisomers of 1-amino-propan-2-ol as a carbon source. The research provided insights into the metabolic pathways involved, confirming that assimilation leads to the production of intermediary metabolites such as propionate and acetaldehyde .

Food Science Applications

1-Aminopropan-2-ol has been identified in various food matrices, including poultry and fish products. Its presence may serve as a biomarker for dietary intake and could have implications for food safety and quality control .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Aminopropan-2-ol, and how do they influence experimental design?

- Methodological Answer : Key properties include its solubility in water and ethanol, alkaline aqueous solution (pH ~10–12), and reactivity with acids to form esters or amides. These properties necessitate pH-controlled environments for synthesis or stability studies. For example, its hygroscopic nature requires inert atmospheres (e.g., nitrogen) during storage . Characterization often employs techniques like NMR (to confirm structure) and GC-MS (to assess purity and detect byproducts) .

Q. How can researchers synthesize 1-Aminopropan-2-ol with high enantiomeric purity?

- Methodological Answer : Chiral synthesis can be achieved via asymmetric reduction of 2-nitropropanol precursors or enzymatic resolution using stereospecific dehydrogenases. For instance, Pseudomonas sp. N.C.I.B. 8858 produces an L-specific 1-aminopropan-2-ol dehydrogenase, enabling enantiomer separation . Racemic mixtures may be resolved using chiral column chromatography, with mobile phases optimized for amine retention .

Q. What analytical methods are recommended for quantifying 1-Aminopropan-2-ol in biological matrices?

- Methodological Answer : Reverse-phase HPLC with fluorescence detection (after derivatization using o-phthalaldehyde) provides sensitivity in complex samples. Alternatively, LC-MS/MS using a hydrophilic interaction liquid chromatography (HILIC) column improves retention of polar amines. Calibration curves must account for matrix effects in microbial lysates or serum .

Advanced Research Questions

Q. How do microbial metabolic pathways for 1-Aminopropan-2-ol differ between species, and what experimental approaches resolve contradictory data?

- Methodological Answer : Pseudomonas sp. metabolizes 1-Aminopropan-2-ol via phosphorylation (kinase) and subsequent phospho-lyase cleavage to propionaldehyde, while other species (e.g., Erwinia) may use direct dehydrogenation. Contradictions arise from enzyme induction variability; mutant studies (e.g., kinase-deficient strains) and proteomic profiling clarify pathway dominance. For example, Pseudomonas mutants lacking phospho-lyase fail to grow on 1-Aminopropan-2-ol, confirming its essential role .

Q. What role does stereochemistry play in the compound’s interaction with enzymes, and how can this be probed experimentally?

- Methodological Answer : The L-enantiomer is preferentially metabolized by dehydrogenases in Pseudomonas, while the D-form requires racemase activity absent in some strains. Stereochemical effects are studied using enantiopure substrates and circular dichroism (CD) spectroscopy. Kinetic assays with purified enzymes (e.g., L-1-aminopropan-2-ol dehydrogenase) reveal Km differences between enantiomers .

Q. How can researchers optimize enzymatic assays for 1-Aminopropan-2-ol dehydrogenase activity?

- Methodological Answer : Assays typically monitor NADH production at 340 nm. Conditions are optimized by varying pH (optimal range: 7.5–8.5), temperature (25–37°C), and cofactor concentrations. Inhibition studies (e.g., with ethanolamine) assess substrate specificity. Use knockout mutants (e.g., aldehyde dehydrogenase-deficient strains) to validate enzyme roles in pathway flux .

Q. What strategies mitigate interference from byproducts during 1-Aminopropan-2-ol’s degradation in environmental studies?

- Methodological Answer : Propionaldehyde, a common degradation product, can be quantified via headspace GC-MS to avoid interference. Solid-phase microextraction (SPME) fibers pre-concentrate volatile aldehydes. For microbial studies, adding aldehyde scavengers (e.g., semicarbazide) prevents toxicity and stabilizes intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported metabolic flux for 1-Aminopropan-2-ol in Pseudomonas species?

- Methodological Answer : Contradictions may stem from strain-specific enzyme expression or growth conditions (e.g., carbon/nitrogen ratios). Replicate experiments under controlled chemostat conditions, and use ¹³C-labeled 1-Aminopropan-2-ol with metabolic flux analysis (MFA) to track pathway utilization. Cross-validate with transcriptomics (qRT-PCR for kinase/phospho-lyase genes) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.